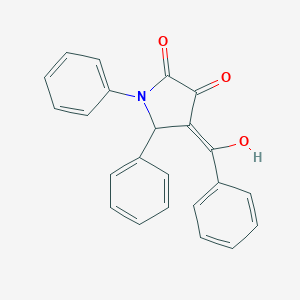
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime, also known as BrPEO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development. BrPEO is a derivative of ketone oxime, which has been extensively studied for its biological properties.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines. This compound has also been shown to increase the expression of antioxidant enzymes and promote the survival of neurons. In addition, this compound has been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime is its low toxicity. It has been shown to be well-tolerated in animal studies, indicating that it may have a good safety profile. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential as a new class of antibiotics. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Further optimization of the synthesis method may also be needed to improve the efficiency and reduce the cost of production.
Synthesemethoden
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime can be synthesized through the reaction between 1-(4-bromophenyl)ethanone and O-(3-nitrobenzoyl) hydroxylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of this compound has been optimized to improve its efficiency and reduce the cost of production.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have a protective effect on neurons, making it a potential candidate for the treatment of neurodegenerative diseases. In addition, this compound has been investigated for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C15H11BrN2O4 |
|---|---|
Molekulargewicht |
363.16 g/mol |
IUPAC-Name |
[(E)-1-(4-bromophenyl)ethylideneamino] 3-nitrobenzoate |
InChI |
InChI=1S/C15H11BrN2O4/c1-10(11-5-7-13(16)8-6-11)17-22-15(19)12-3-2-4-14(9-12)18(20)21/h2-9H,1H3/b17-10+ |
InChI-Schlüssel |
LPUIKNDBLUFNDU-LICLKQGHSA-N |
Isomerische SMILES |
C/C(=N\OC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=C(C=C2)Br |
SMILES |
CC(=NOC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br |
Kanonische SMILES |
CC(=NOC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Diphenylphosphoryl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B274141.png)



![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B274148.png)

![4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B274150.png)
![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)
![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)

